molecular formula C19H23N3O B2940003 N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 763124-68-1

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No. B2940003
CAS RN: 763124-68-1
M. Wt: 309.413
InChI Key: TUYQLDUZTANIGB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPAA is a piperazine derivative that exhibits potent pharmacological activity and has been extensively studied for its therapeutic potential. In

Scientific Research Applications

Biological and Environmental Impact

Biological Effects and Toxicology : A review highlights the biological effects and toxicological assessments of acetamide derivatives, emphasizing the importance of understanding the toxicology and biological responses to such chemicals due to their commercial significance. This comprehensive analysis underscores the need for updated information on the biological consequences of exposure, reflecting the varying responses among similar chemicals and the expanded knowledge over the past decades (Kennedy, 2001).

Environmental Protection and Adsorption : Research focused on the adsorptive removal of acetaminophen from water showcases the environmental applications of studying acetamide derivatives. The findings indicate the potential of certain compounds, like ZnAl/biochar, to significantly reduce water pollutants, offering insights into effective environmental protection strategies (Igwegbe et al., 2021).

Pharmacological and Medical Applications

Analgesic Mechanisms : A detailed review on the analgesic effects of acetaminophen reveals the complexities of its metabolism and the novel mechanisms through which it induces pain relief. This includes the conversion to AM404 and its action on specific receptors, providing valuable insights into pain management and the pharmacological properties of acetamide derivatives (Ohashi & Kohno, 2020).

Hepatotoxicity and Safety Assessments : Studies on the hepatotoxic effects of paracetamol (acetaminophen) underscore the critical need for awareness and research on the safe use of acetamide derivatives. The comprehensive review of literature concerning the toxicity of paracetamol, including its history of use and the potential for causing acute liver failure, emphasizes the balance between efficacy and safety in drug use (Tittarelli et al., 2017).

Chemical and Pharmacological Innovations

Phenylpiperazine Derivatives : The review of patents on phenylpiperazine derivatives, including N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, highlights the potential for novel pharmacological applications beyond their traditional CNS-related uses. This exploration into the versatility of the N-phenylpiperazine scaffold in medicinal chemistry opens avenues for developing new therapeutic agents across various fields (Maia et al., 2012).

properties

IUPAC Name

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYQLDUZTANIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide

CAS RN

763124-68-1
Record name N-(4-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE
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